N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide
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Overview
Description
N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a cyclopropyl-1,2,4-oxadiazol moiety, and a sulfonyl-substituted alaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with alaninamide: The final step involves coupling the sulfonylated intermediate with alaninamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large reactors.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Through its influence on protein synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}glycinamide
- N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}valinamide
Uniqueness
N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl and oxadiazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1251630-05-3 |
---|---|
Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.488 |
IUPAC Name |
N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31) |
InChI Key |
SWLPVZNMIOJJAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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